
锆酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium Zirconate is a chemical compound that is gaining interest in the fields of material science and engineering . It has a unique set of physical and chemical properties that contribute to its growing utilization in various industrial applications .
Synthesis Analysis
Calcium Zirconate can be synthesized using several methods such as solid-state reaction, co-precipitation, sol-gel, and combustion synthesis . The choice of method depends on the required purity, particle size, and desired properties of the end product .Molecular Structure Analysis
The structure of Calcium Zirconate is characterized by a complex crystalline lattice, specifically, an orthorhombic perovskite structure . The zirconium (Zr) atoms are coordinated in an octahedral arrangement with oxygen (O), while the calcium (Ca) atoms occupy the 12-fold coordinated voids .Chemical Reactions Analysis
Calcium Zirconate is formed by the reaction of CaCO3 and ZrO2, in equimolar proportions, at a final temperature of 1850°C . The processing of CaZrO3 into practical applications remains a major concern, as the material’s sintering temperature is quite high .Physical And Chemical Properties Analysis
Calcium Zirconate has excellent thermal stability and can withstand high temperatures without undergoing significant degradation . It is an insulator with a high dielectric constant, making it suitable for use in the production of capacitors and other electrical components . It is also chemically stable and resistant to corrosion .科学研究应用
Ceramic and Refractory Materials
Calcium Zirconate has a high melting point, low coefficient of thermal expansion, good mechanical characteristics, and chemical resistance . These properties have led to the extensive use of ceramic and refractory products manufactured based on this material in various technological applications .
Hydrogen Sensors for Aluminum Metallurgy
Calcium zirconate-based ceramics and films are also used in hydrogen sensors for aluminum metallurgy .
5. Dielectric Ceramics and Gates in Field Transistors CaZrO3 is used for the production of dielectric ceramics . It is also used in gates in field transistors .
6. Refractory in Rotary Kilns for Cement Production The composite material based on the MgO–CaZrO3 system is used as a refractory in rotary kilns to produce clinker in the manufacture of cement . Compared with refractories based on aluminum-magnesial spinel, MgO–CaZrO3 ceramics exhibited higher resistance to thermal loads and corrosion .
未来方向
Despite the promising properties and potential applications of Calcium Zirconate, several challenges exist. Future research on Calcium Zirconate is essential to overcome these challenges and unlock its full potential . There is a need for more comprehensive studies on the material’s properties under different conditions, its performance in various applications, and the development of more efficient and cost-effective production methods .
作用机制
Target of Action
Calcium zirconate (CaZrO3) is primarily targeted for use in various technological applications due to its unique properties . It is extensively used in the production of ceramic and refractory products . Its targets include the manufacturing processes of dielectric ceramics, gates in field transistors, and refractories in rotary kilns for cement production .
Biochemical Pathways
For instance, piezoelectric materials can generate electrical signals in response to applied stress, which can stimulate signaling pathways and enhance tissue regeneration .
Pharmacokinetics
In terms of material properties, calcium zirconate exhibits a high melting point, low coefficient of thermal expansion, good mechanical characteristics, and chemical resistance .
Result of Action
The result of calcium zirconate’s action is largely dependent on its application. In the context of ceramics and refractories, the use of calcium zirconate leads to products with high thermal stability, resistance to thermal loads and corrosion, and enhanced mechanical properties .
Action Environment
The action of calcium zirconate is influenced by environmental factors such as temperature and pressure. For instance, at 1750°C, a polymorphic transformation occurs from orthorhombic to cubic calcium zirconate . Additionally, its conductivity properties change with oxygen pressure . These properties allow calcium zirconate to be stable in contact with aggressive materials and used as a refractory material for various metallurgical processes .
属性
IUPAC Name |
calcium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Zr/q+2;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJVDFHQHSBAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium zirconate | |
CAS RN |
12013-47-7 |
Source


|
| Record name | Calcium zirconium oxide (CaZrO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What is the molecular formula and weight of calcium zirconate?
A1: The molecular formula of calcium zirconate is CaZrO3. Its molecular weight is 179.30 g/mol.
Q2: What spectroscopic techniques are used to characterize calcium zirconate?
A2: Several spectroscopic techniques are employed to analyze calcium zirconate, including X-ray diffraction (XRD) for crystal structure [, , , , , ], Fourier transform infrared spectroscopy (FTIR) for chemical bonding [, ], and energy-dispersive X-ray spectroscopy (EDX) for elemental composition [, ].
Q3: How does calcium zirconate behave at high temperatures?
A3: Calcium zirconate exhibits high chemical stability and resistance to corrosion at elevated temperatures [, , ], making it suitable for applications in high-temperature environments like cement kilns [, , ].
Q4: Is calcium zirconate compatible with molten metals?
A4: Research suggests calcium zirconate demonstrates good compatibility with molten titanium and titanium alloys [, , ], proving advantageous for applications like precision casting molds where conventional materials face challenges due to the high reactivity of titanium.
Q5: How does calcium zirconate perform in contact with molten slag?
A5: Studies show calcium zirconate reacts with components in molten slag, such as CaO and SiO2, to form compounds like calcium zirconate silicate (Ca3ZrSi2O9) [, ]. This interaction can influence the corrosion resistance of refractory materials containing calcium zirconate.
Q6: Does calcium zirconate exhibit any catalytic properties?
A6: While the provided research doesn't focus heavily on its catalytic applications, calcium zirconate's ability to adsorb CO2 at high temperatures has been investigated []. This suggests potential for its use in carbon capture and storage technologies.
Q7: What are some of the notable applications of calcium zirconate?
A7: Calcium zirconate finds use in various fields due to its unique properties:
- Refractory Materials: High melting point and resistance to molten slag make it suitable for refractories in industries like cement production [, , , , ].
- Precision Casting: Its compatibility with molten titanium makes it suitable for mold shells in titanium and titanium alloy casting [, , ].
- Solid Electrolytes: Its ionic conductivity at high temperatures makes it a potential candidate for use in solid oxide fuel cells (SOFC) [, ].
- Biomaterials: Its biocompatibility has led to its exploration as a component in bioactive ceramic materials for bone regeneration [].
Q8: What synthesis methods are used to produce calcium zirconate?
A8: Calcium zirconate can be synthesized through various methods:
- Solid-State Reaction: This traditional method involves high-temperature calcination of a mixture of CaO and ZrO2 [, ].
- Sol-Gel Method: This method allows for better control over particle size and morphology [, , ].
- Combustion Synthesis: This method uses a self-propagating exothermic reaction to produce ceramic powders with fine particle sizes [].
- Molten Salt Synthesis: This method utilizes a molten salt medium to facilitate the reaction between precursors [].
Q9: How does mechanochemical activation affect the synthesis of calcium zirconate?
A9: Mechanochemical activation, such as vibro-milling, can reduce the synthesis temperature of calcium zirconate by enhancing the reactivity of the starting materials [].
Q10: Are there alternative materials to calcium zirconate in its various applications?
A10: Yes, depending on the specific application, alternatives to calcium zirconate exist:
- Refractory Materials: Magnesia-chromite bricks are a common alternative, but their use raises environmental concerns due to chromium [].
- Precision Casting: Traditional mold materials often contain silica, which reacts unfavorably with titanium, unlike calcium zirconate [].
- Solid Electrolytes: Other perovskite-type oxides, such as yttria-stabilized zirconia (YSZ), are commonly used in SOFCs [].
- Biomaterials: Hydroxyapatite (HA) is a widely used bioceramic, and the addition of calcium zirconate can improve its mechanical properties [].
Q11: What are the environmental impacts of calcium zirconate production and use?
A11: While calcium zirconate itself is considered environmentally benign, the production process, particularly for traditional solid-state reactions, can involve high energy consumption and emissions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

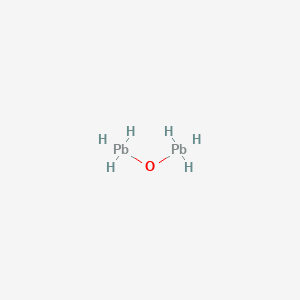

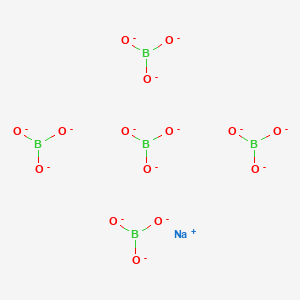
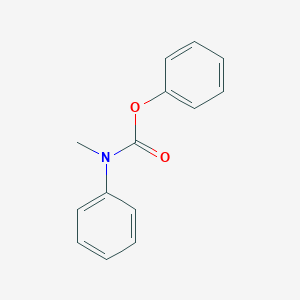
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)

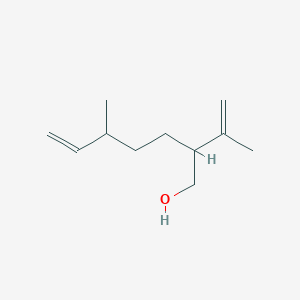
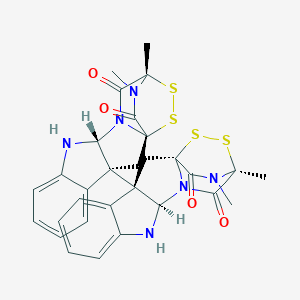
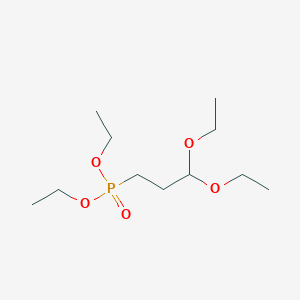
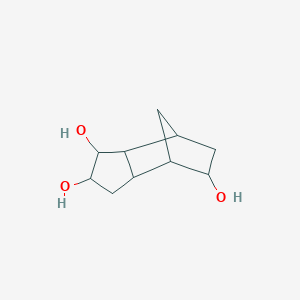
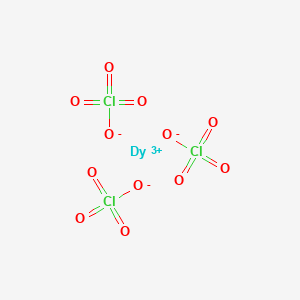

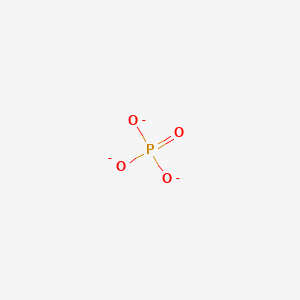
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)